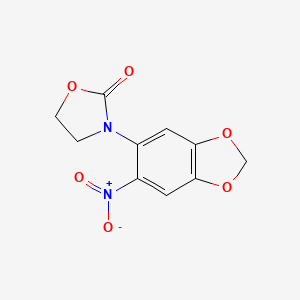

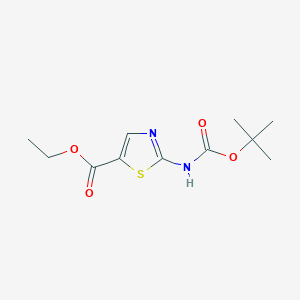

3-(6-Nitro-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(6-nitro-1,3-benzodioxol-5-yl)propanamide” is a rare and unique chemical provided to early discovery researchers . It has a linear formula of C10H10N2O5 .

Molecular Structure Analysis

The compound “3-(6-nitro-1,3-benzodioxol-5-yl)propanamide” has a molecular weight of 238.202 . Another related compound, “3-{[(6-nitro-1,3-benzodioxol-5-yl)methylene]amino}benzonitrile”, has a molecular formula of C15H9N3O4 and an average mass of 295.250 Da .It is a solid at 20 degrees Celsius and is sensitive to light . It is soluble in methanol .

Scientific Research Applications

Asymmetric Reactions and Stereoselectivity

Research has demonstrated the ability of chiral oxazolidinone derivatives to undergo asymmetric reactions with simple nitro compounds, leading to the formation of nitro alcohols with significant asymmetric induction. This property is crucial for the synthesis of stereochemically complex molecules, which are often important in medicinal chemistry and material science (Iwona Kudyba, J. Raczko, J. Jurczak, 2004).

Antitumor Activity

A study on N-triazol-5-yl-oxazolidin-4-one derivatives, which share structural similarities with 3-(6-Nitro-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one, revealed moderate antiproliferative activity against certain human cancer cell lines, suggesting potential utility in developing new anticancer agents (Ruiqiang Luo et al., 2017).

Molecular Structure Analysis

The molecular structure of related oxazolidinone compounds has been extensively analyzed, revealing insights into their conformational properties and intermolecular interactions, which are fundamental for understanding their reactivity and potential applications in various fields, including pharmaceuticals and materials science (V. Gaumet et al., 2013).

Heterocyclic Chemistry

Oxazolidinones are prominently featured in heterocyclic chemistry, where they are used as key intermediates in the synthesis of complex molecular architectures. This versatility underscores the compound's significance in synthetic organic chemistry and its potential in drug development and material science applications (Liang‐Qiu Lu et al., 2009).

Antimicrobial Applications

The synthesis of oxazolidinone derivatives, including structures related to 3-(6-Nitro-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one, has led to the discovery of compounds with potential antimicrobial properties. These findings are particularly relevant in the search for new antibiotics to combat resistant bacterial strains (K. Devi et al., 2013).

Safety And Hazards

properties

IUPAC Name |

3-(6-nitro-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O6/c13-10-11(1-2-16-10)6-3-8-9(18-5-17-8)4-7(6)12(14)15/h3-4H,1-2,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLBIAIVJZNKTKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1C2=CC3=C(C=C2[N+](=O)[O-])OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(6-Nitro-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-chlorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2968543.png)

![(4S)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclopentane]](/img/structure/B2968546.png)

![3-bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2968547.png)

![1-[2-(Trifluoromethyl)benzenesulfonyl]piperazine hydrochloride](/img/structure/B2968551.png)

![N-(6-((4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide](/img/structure/B2968553.png)

![2-Chloro-N-[1H-1,2,4-triazol-5-yl-[3-(trifluoromethyl)phenyl]methyl]propanamide](/img/structure/B2968555.png)

![2-ethoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2968557.png)

![N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2968559.png)

![Methyl 6-methyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2968560.png)